erbium(3+);quinolin-8-olate
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Overview
Description
Preparation Methods
The synthesis of erbium(3+);quinolin-8-olate typically involves the reaction of erbium salts with quinolin-8-ol in the presence of a suitable solvent. One common method involves dissolving erbium chloride in ethanol and then adding quinolin-8-ol. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Erbium(3+);quinolin-8-olate can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation state of erbium can change.
Substitution Reactions: The quinolin-8-olate ligands can be substituted with other ligands under specific conditions.
Coordination Reactions: This compound can form complexes with other metal ions or ligands, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Erbium(3+);quinolin-8-olate has a wide range of applications in scientific research, including:
Optoelectronics: Used in the fabrication of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Thin Film Deposition: Employed in the production of thin films for various electronic and optical devices.
Catalysis: Acts as a catalyst in certain chemical reactions, particularly in polymerization processes.
Biomedical Research:
Mechanism of Action
The mechanism by which erbium(3+);quinolin-8-olate exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths and re-emits it, a property known as photoluminescence. This makes it useful in optoelectronic applications where light emission is required. The molecular targets and pathways involved include the coordination of erbium with the quinolin-8-olate ligands, which stabilizes the compound and enhances its luminescent properties .
Comparison with Similar Compounds
Erbium(3+);quinolin-8-olate can be compared with other similar compounds, such as:
Tris(8-hydroxyquinolinato)aluminum(III): Another photoluminescent compound used in OLEDs, but with aluminum instead of erbium.
Tris(8-hydroxyquinolinato)gallium(III): Similar in structure and used in optoelectronic applications, but with gallium.
Tris(8-hydroxyquinolinato)indium(III): Also used in OLEDs and other electronic devices, with indium as the central metal.
This compound is unique due to the specific optical properties imparted by the erbium ion, which can result in different emission wavelengths and intensities compared to its aluminum, gallium, and indium counterparts.
Properties
IUPAC Name |
erbium(3+);quinolin-8-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZSOZOPQZEKNW-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Er+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ErN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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